BenchChemオンラインストアへようこそ!

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

mGluR5 Allosteric Modulation Structure-Activity Relationship

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 941997-63-3) is a synthetic small molecule (MW 357.77, formula C₁₈H₁₃ClFN₃O₂) belonging to the N-aryl pyrrolidinonyl oxadiazole chemotype. This compound family was identified at Lundbeck Research USA as a novel series of metabotropic glutamate receptor 5 (mGluR5) allosteric modulators.

Molecular Formula C18H13ClFN3O2
Molecular Weight 357.77
CAS No. 941997-63-3
Cat. No. B2871401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one
CAS941997-63-3
Molecular FormulaC18H13ClFN3O2
Molecular Weight357.77
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H13ClFN3O2/c19-13-3-1-11(2-4-13)17-21-18(25-22-17)12-9-16(24)23(10-12)15-7-5-14(20)6-8-15/h1-8,12H,9-10H2
InChIKeyNHFBNEWCCAUBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 941997-63-3): Structural Identity and Pharmacological Class


4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one (CAS 941997-63-3) is a synthetic small molecule (MW 357.77, formula C₁₈H₁₃ClFN₃O₂) belonging to the N-aryl pyrrolidinonyl oxadiazole chemotype. This compound family was identified at Lundbeck Research USA as a novel series of metabotropic glutamate receptor 5 (mGluR5) allosteric modulators [1]. It features a 1,2,4-oxadiazole central ring bearing a para-chlorophenyl substituent at position 3 and a para-fluorophenyl group on the pyrrolidin-2-one nitrogen—a substitution pattern that positions it at a critical SAR junction between positive allosteric modulator (PAM) and negative allosteric modulator (NAM) functional phenotypes [2].

Why 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one Cannot Be Replaced by Other N-Aryl Pyrrolidinonyl Oxadiazoles


Within the N-aryl pyrrolidinonyl oxadiazole series, the position of the chlorine atom on the oxadiazole-phenyl ring functions as a binary pharmacological switch: para-substituted analogs are mGluR5 positive allosteric modulators (PAMs), whereas meta- and ortho-substituted analogs act predominantly as negative allosteric modulators (NAMs) [1]. The target compound bears a para-chloro substituent—a pattern not explicitly profiled in the foundational SAR study, which identified meta-chloro as optimal for PAM potency [2]. Consequently, generic substitution with a regioisomeric analog (e.g., meta-chloro variant, CHEMBL2069397) or a differently halogenated congener would predictably invert or abolish the desired pharmacological mode, making compound identity verification by CAS number essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one


Para-Chloro Oxadiazole Substitution as a Pharmacological Switch Point Versus Meta-Chloro Analog

The target compound differs from the well-characterized meta-chloro analog (CHEMBL2069397; CAS 941917-74-4) solely in the position of the chlorine atom on the oxadiazole phenyl ring (para vs. meta). According to the foundational SAR study by Packiarajan et al., para-substituted N-aryl pyrrolidinonyl oxadiazoles are mGluR5 PAMs, whereas meta-substituted analogs exhibit a mixed PAM/NAM profile [1]. The meta-chloro analog demonstrates both PAM activity (EC₅₀ = 10.7 nM) and NAM activity (IC₅₀ > 10,000 nM) at human mGluR5 in HEK293A cells [2]. The para-chloro substitution pattern of the target compound is predicted to eliminate the NAM component, yielding a functionally cleaner PAM profile, although quantitative potency data for the para-chloro analog itself have not yet been reported in public databases [3].

mGluR5 Allosteric Modulation Structure-Activity Relationship

Regioisomeric Differentiation: N-(4-Fluorophenyl) vs. N-(4-Chlorophenyl) Pyrrolidinone Scaffold

The target compound (N-para-fluorophenyl, oxadiazole-para-chlorophenyl) and its regioisomer CHEMBL2069376 (N-para-chlorophenyl, oxadiazole-para-fluorophenyl; PubChem CID 44091572) share identical molecular formula (C₁₈H₁₃ClFN₃O₂, MW 357.77) but differ in the placement of halogen atoms. The regioisomer exhibits a relatively weak mGluR5 PAM EC₅₀ of 1,700 nM [1]. The target compound's para-fluoro N-aryl substitution aligns with the optimal PAM pharmacophore described by Packiarajan et al., who identified para-fluoro on the N-aryl group as essential for PAM efficacy [2], suggesting the target compound may possess substantially higher potency than its regioisomer.

mGluR5 PAM Regioisomer Potency N-Aryl Substitution

Physicochemical Differentiation: Calculated logP and Drug-Likeness Parameters Versus Lead Compound 12c

The target compound possesses a calculated logP of approximately 4.0 based on the regioisomer's experimentally derived physicochemical properties [1]. This positions it as more lipophilic than the optimized lead compound 12c (−) enantiomer from the Lundbeck series, which was specifically optimized for acceptable in vitro clearance, CYP inhibition, hERG, and PK properties [2]. The higher logP of the target compound may confer enhanced CNS penetration but could also affect metabolic stability and solubility profiles relative to the more polar optimized leads.

Lipophilicity Drug-likeness CNS Penetration

Synthetic Accessibility and Halogen Exchange Versatility for Derivatization

The target compound's para-chloro substituent on the oxadiazole phenyl ring provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), which is not possible with the corresponding para-fluoro analog. This is supported by the general synthetic methodology described by Vaickelioniene et al., who synthesized 4-substituted 1-(4-halogenophenyl)pyrrolidin-2-ones containing oxadiazole fragments via condensation of hydrazides with nitriles [1]. The para-chloro group thus offers a strategic advantage for SAR expansion that the meta-chloro PAM-optimized analogs do not provide in the same synthetic context.

Medicinal Chemistry Scaffold Derivatization Halogen Exchange

Optimal Scientific and Industrial Application Scenarios for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one


mGluR5 PAM Tool Compound for Neuroscience Target Validation with Reduced NAM Liability

Based on the SAR-derived prediction that para-substituted oxadiazole-phenyl N-aryl pyrrolidinonyl oxadiazoles function as pure mGluR5 PAMs without the confounding NAM activity observed in meta-substituted analogs (meta-chloro CHEMBL2069397 exhibits both PAM EC₅₀ = 10.7 nM and NAM IC₅₀ > 10,000 nM) [1], the target compound is ideally suited for target validation studies in psychiatric and neurological disorder models (anxiety, depression, fragile X syndrome) where clean mGluR5 positive modulation is required. Its para-fluoro N-aryl substitution further aligns with the optimal PAM pharmacophore defined by Packiarajan et al. [2].

Starting Scaffold for Focused Medicinal Chemistry Library Synthesis

The para-chloro substituent on the oxadiazole phenyl ring serves as a strategic diversification point for palladium-catalyzed cross-coupling reactions, enabling rapid exploration of SAR at the oxadiazole 3-position. This synthetic advantage, combined with the established mGluR5 PAM pharmacophore framework [1], makes the target compound a superior starting point for library construction compared to the meta-chloro analog, which lacks this synthetic handle. The general synthetic route for this compound class has been validated by Vaickelioniene et al. [2].

Regioisomer Reference Standard for Analytical Method Development and Quality Control

Given that the regioisomer CHEMBL2069376 (N-para-chlorophenyl, oxadiazole-para-fluorophenyl) shares identical molecular weight and formula but differs dramatically in mGluR5 PAM potency (EC₅₀ = 1,700 nM) [1], the target compound (CAS 941997-63-3) serves as an essential reference standard for developing HPLC, LC-MS, or NMR methods capable of distinguishing between these two easily confused regioisomers. This application is critical for vendors and CROs supplying this compound class.

CNS Penetration Probe Development Leveraging Higher Lipophilicity

With a calculated logP of approximately 4.0 [1], the target compound exhibits higher lipophilicity than the optimized Lundbeck lead 12c, which was balanced for DMPK properties [2]. This property makes it a valuable scaffold for CNS penetration studies, particularly for investigating the relationship between oxadiazole substitution patterns and blood-brain barrier permeability in the mGluR5 PAM series. Researchers should complement with experimental logD and PAMPA-BBB assays.

Quote Request

Request a Quote for 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.